molecular formula C17H15ClN4O5S B3465099 ETHYL 2-[(2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

ETHYL 2-[(2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Cat. No.: B3465099
M. Wt: 422.8 g/mol
InChI Key: UAXJBXSTXKIFDQ-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features a benzothiazole ring, a pyrazole moiety, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Benzothiazole Ring Formation: The benzothiazole ring is often synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Coupling Reactions: The pyrazole and benzothiazole intermediates are then coupled using appropriate reagents such as coupling agents (e.g., EDC, DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or benzothiazole derivatives.

Scientific Research Applications

ETHYL 2-[(2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Agrochemicals: Used as a precursor for the synthesis of pesticides and herbicides.

    Material Science: Employed in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Chlorantraniliprole: A compound with a similar pyrazole structure used as an insecticide.

    Pyraflufen-ethyl: Another compound with a benzothiazole ring used as a herbicide.

Uniqueness

ETHYL 2-[(2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[[2-(4-chloro-1-methylpyrazole-3-carbonyl)oxyacetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O5S/c1-3-26-15(24)9-4-5-11-12(6-9)28-17(19-11)20-13(23)8-27-16(25)14-10(18)7-22(2)21-14/h4-7H,3,8H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXJBXSTXKIFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=NN(C=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[(2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[(2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[(2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[(2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Reactant of Route 5
ETHYL 2-[(2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Reactant of Route 6
ETHYL 2-[(2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

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